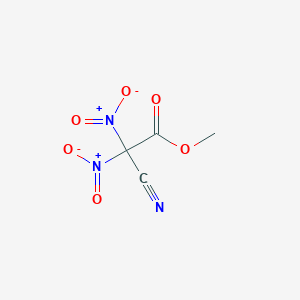oxophosphanium CAS No. 67685-88-5](/img/structure/B14477891.png)
[(2-Hydroxyethenyl)sulfanyl](hydroxysulfanyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethenyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of both hydroxyl and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethenyl)sulfanyloxophosphanium typically involves the reaction of a suitable phosphonium precursor with hydroxysulfanyl and hydroxyethenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethenyl)sulfanyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethenyl)sulfanyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (2-Hydroxyethenyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with target molecules, thereby modulating their activity. Pathways involved may include redox reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethenyl)sulfanyloxophosphanium can be compared with other organophosphorus compounds such as:
Thiophosphates: These compounds contain sulfur and phosphorus but lack the hydroxyl groups present in (2-Hydroxyethenyl)sulfanyloxophosphanium.
Phosphonates: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Phosphines: These compounds contain phosphorus and hydrogen, differing significantly in reactivity and use.
The uniqueness of (2-Hydroxyethenyl)sulfanyloxophosphanium lies in its combination of hydroxyl and sulfanyl groups, which confer specific reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
67685-88-5 |
|---|---|
Molekularformel |
C2H4O3PS2+ |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-hydroxyethenylsulfanyl-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C2H3O3PS2/c3-1-2-7-6(4)8-5/h1-2H,(H-,3,5)/p+1 |
InChI-Schlüssel |
UJXGARQTZXUKRC-UHFFFAOYSA-O |
Kanonische SMILES |
C(=CS[P+](=O)SO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


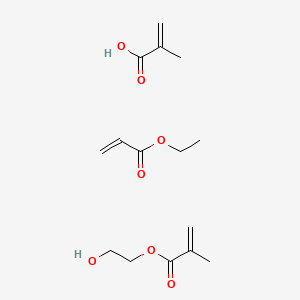
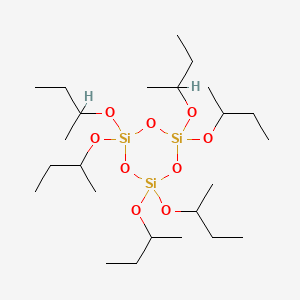
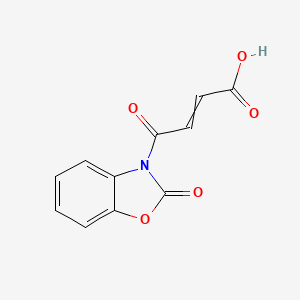


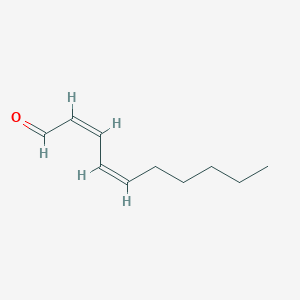
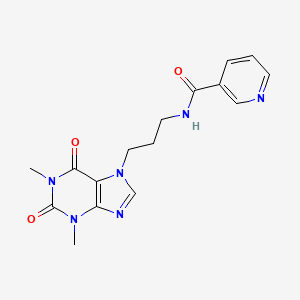

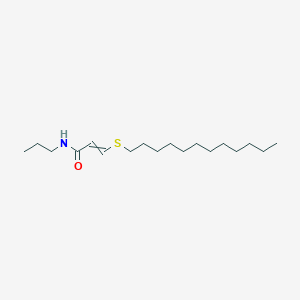
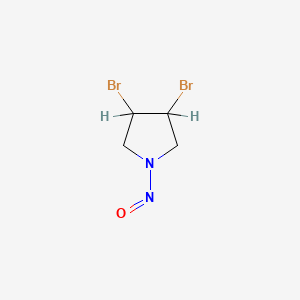
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

